

In-Depth Technical Guide to the Crystal Structure of Pyrazine-2-amidoxime

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Compound of Interest

Compound Name: *Pyrazine-2-amidoxime*

Cat. No.: *B2940947*

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For researchers, scientists, and professionals in drug development, a thorough understanding of the molecular structure of pharmacologically relevant compounds is paramount. **Pyrazine-2-amidoxime** (PAOX), a structural analog of the antitubercular drug pyrazinamide (PZA), presents a compelling case for detailed crystallographic analysis. This guide provides a comprehensive overview of the crystal structure of PAOX, detailing the experimental protocols for its determination and presenting key structural data in a clear, accessible format.

Crystallographic Data Summary

The crystal structure of **pyrazine-2-amidoxime** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1$, with two unique molecules (A and B) in the asymmetric unit.^{[1][2]} Key crystallographic data and unit cell parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for **Pyrazine-2-amidoxime**

Parameter	Value
Empirical formula	C ₅ H ₆ N ₄ O
Formula weight	138.13
Temperature	295(2) K
Wavelength	1.54184 Å
Crystal system	Monoclinic
Space group	P2 ₁
Unit cell dimensions	
a	7.0368(3) Å
b	10.5973(5) Å
c	8.5401(4) Å
α	90°
β	109.584(4)°
γ	90°
Volume	599.71(5) Å ³
Z	4
Calculated density	1.530 Mg/m ³

Table 2: Selected Bond Lengths for **Pyrazine-2-amidoxime** (Molecules A and B)

Bond	Length (Å) - Molecule A	Length (Å) - Molecule B
O(10)-C(7)	1.358(3)	1.361(3)
N(1)-C(2)	1.336(3)	1.339(3)
N(1)-C(6)	1.338(3)	1.341(3)
N(4)-C(3)	1.330(3)	1.332(3)
N(4)-C(5)	1.335(3)	1.338(3)
N(8)-C(7)	1.385(3)	1.388(3)
N(9)-C(7)	1.289(3)	1.292(3)
C(2)-C(3)	1.383(4)	1.386(4)
C(5)-C(6)	1.381(4)	1.384(4)

Table 3: Selected Bond Angles for **Pyrazine-2-amidoxime** (Molecules A and B)

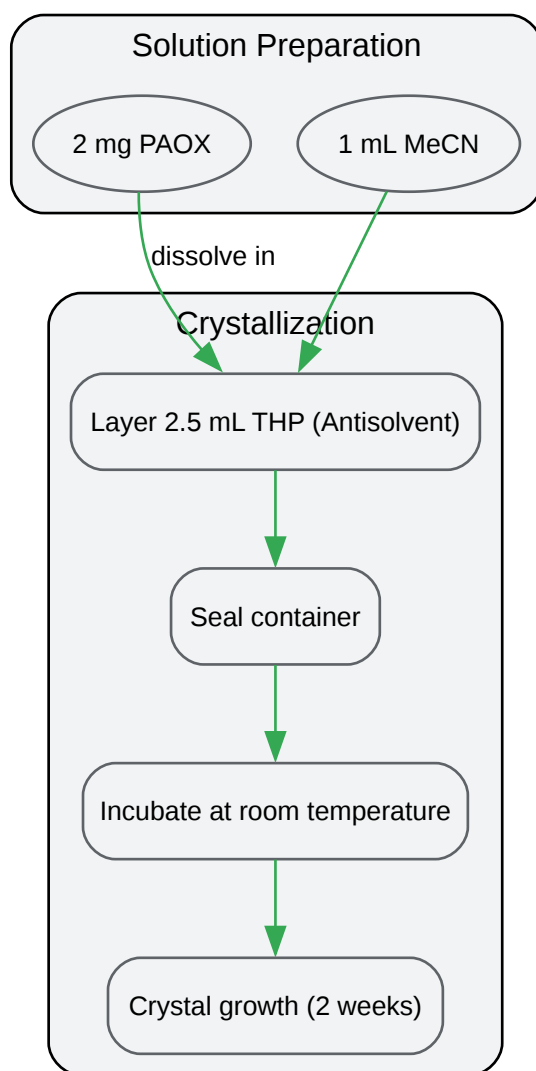
Angle	Angle (°) - Molecule A	Angle (°) - Molecule B
C(2)-N(1)-C(6)	116.8(2)	116.6(2)
C(3)-N(4)-C(5)	116.9(2)	116.7(2)
N(9)-C(7)-N(8)	124.6(2)	124.4(2)
N(9)-C(7)-O(10)	112.5(2)	112.7(2)
N(8)-C(7)-O(10)	122.9(2)	122.9(2)
N(1)-C(2)-C(3)	122.1(2)	122.3(2)
N(4)-C(3)-C(2)	122.0(2)	121.8(2)
N(4)-C(5)-C(6)	122.2(2)	122.4(2)
N(1)-C(6)-C(5)	122.0(2)	121.8(2)

Experimental Protocols

Crystallization by Diffusion Method

Single crystals of **pyrazine-2-amidoxime** suitable for X-ray diffraction were obtained using the diffusion method.^{[1][2]}

- **Preparation of Solution:** A solution was prepared by dissolving 2 mg of **pyrazine-2-amidoxime** in 1 mL of acetonitrile (MeCN).
- **Antisolvent:** Tetrahydropyran (THP) was used as the antisolvent. 2.5 mL of THP was carefully layered over the **pyrazine-2-amidoxime** solution in a closed container.
- **Crystallization Conditions:** The container was sealed and left undisturbed at room temperature.
- **Crystal Growth:** High-quality crystals formed over a period of two weeks.



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Fig. 1: Experimental workflow for the crystallization of **pyrazine-2-amidoxime**.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was carried out using single-crystal X-ray diffraction. [3]

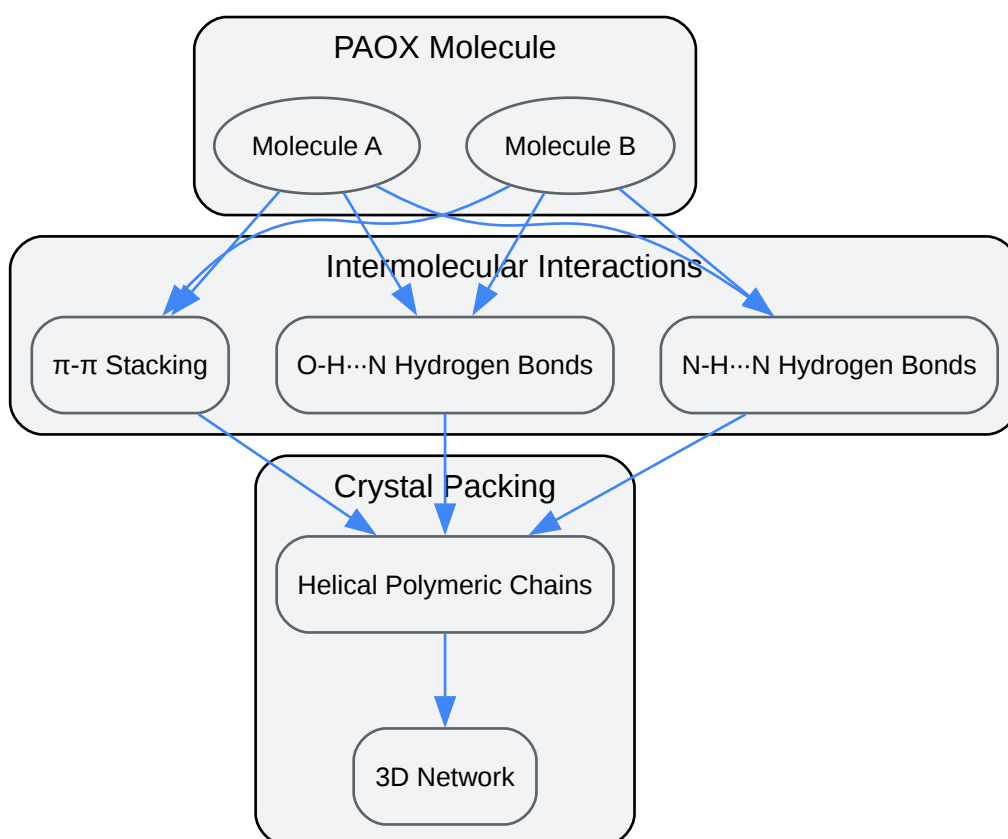
- Data Collection: Diffraction data were collected on an Oxford Diffraction Gemini R ULTRA Ruby CCD diffractometer using CuK α radiation ($\lambda = 1.54184 \text{ \AA}$) at a temperature of $22 \pm 0.1^\circ\text{C}$. [3]

- **Data Reduction:** The collected data were reduced using the CrysAlis RED software, which included a multi-scan absorption correction.[3]
- **Structure Solution and Refinement:** The crystal structure was solved using direct methods with the SHELX package and refined by full-matrix least-squares on F^2 . [3]
- **Hydrogen Atom Treatment:** Hydrogen atoms bonded to oxygen and nitrogen atoms were placed in geometrically calculated positions and refined freely.[3]
- **Visualization:** The molecular graphics were prepared using the ORTEP-3 and Mercury programs.[3]

Molecular and Crystal Packing Analysis

In the crystalline state, **pyrazine-2-amidoxime** molecules are engaged in a network of intermolecular interactions, which dictates the overall crystal packing. These interactions primarily consist of hydrogen bonds and π - π stacking.[1]

An interesting feature of the **pyrazine-2-amidoxime** crystal structure is the formation of helical-like polymeric chains.[1][2] These chains are stabilized by intermolecular hydrogen bonds between adjacent molecules. Further hydrogen bonding interactions link these helical structures into a three-dimensional network.[1]



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Fig. 2: Logical relationship of molecular interactions and crystal packing in PAOX.

This detailed structural analysis of **pyrazine-2-amidoxime** provides a foundational understanding for researchers in drug design and materials science. The elucidated intermolecular interactions and packing motifs are crucial for predicting and understanding the physicochemical properties of this compound, such as solubility and stability, which are critical parameters in the drug development pipeline.

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